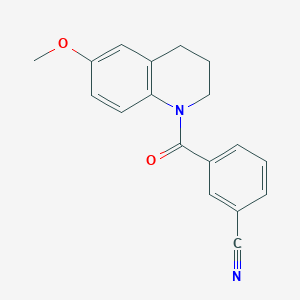
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one, also known as DMI, is a chemical compound with potential applications in scientific research. It belongs to the class of isoquinolines, which are known for their diverse biological activities. DMI has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one is not fully understood, but it is thought to involve the modulation of GPCR signaling and protein-protein interactions. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to act as a partial agonist or antagonist at various GPCRs, depending on the receptor subtype and the cellular context. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has also been shown to disrupt the interaction between PSD-95 and its binding partners, which may affect synaptic function and plasticity.
Biochemical and physiological effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has several advantages for use in lab experiments, including its high potency and selectivity for certain GPCRs and protein-protein interactions. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one is also relatively easy to synthesize and can be modified to generate analogs with improved properties. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one research, including the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one analogs with improved potency, selectivity, and pharmacokinetic properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one analogs could be used to investigate the role of specific GPCR subtypes and protein-protein interactions in various biological processes. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one could also be used as a tool for studying the molecular mechanisms underlying neurological disorders and cancer. Further studies are needed to fully understand the mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one and its potential therapeutic applications.
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has several advantages for use in lab experiments but also has some limitations. Further studies are needed to fully understand the potential of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one as a tool for investigating GPCR signaling, protein-protein interactions, and various biological processes.
Synthesemethoden
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one can be synthesized using different methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine intermediate, which then undergoes cyclization to form the isoquinoline ring. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride. The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one using these methods has been reported in the literature.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been studied for its potential applications in scientific research, including its use as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying protein-protein interactions. GPCRs are a large family of membrane proteins that play key roles in cellular signaling and are important drug targets. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to bind to several GPCRs, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has also been used as a tool for studying protein-protein interactions, particularly those involving the scaffolding protein PSD-95. PSD-95 is involved in the organization and function of neuronal synapses and has been implicated in various neurological disorders.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-9-7-13(15)14-8-6-11-4-2-3-5-12(11)10-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVPRRKWNKSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

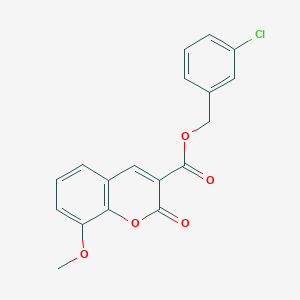
![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
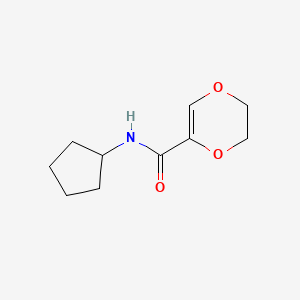
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
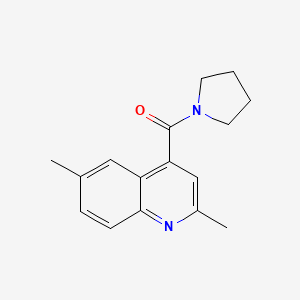
![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
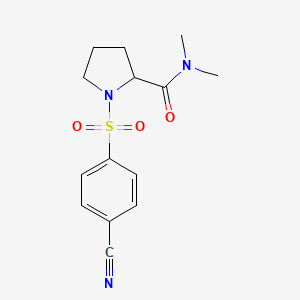
![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)
